molecular formula C9H14BNO4S B1458381 (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid CAS No. 1704067-08-2

(3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid

Cat. No.: B1458381
CAS No.: 1704067-08-2
M. Wt: 243.09 g/mol
InChI Key: RSLWTSMRYCPXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylsulfamoyl group and a methyl group. The unique structural features of this compound make it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized phenyl ring. One common method is the hydroboration of an appropriate precursor, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

(3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the dimethylsulfamoyl and methyl groups in this compound provides unique steric and electronic properties, making it a versatile reagent in organic synthesis. Its ability to participate in a variety of reactions under mild conditions further enhances its utility in research and industrial applications .

Properties

IUPAC Name

[3-(dimethylsulfamoyl)-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4S/c1-7-4-5-8(10(12)13)6-9(7)16(14,15)11(2)3/h4-6,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLWTSMRYCPXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)S(=O)(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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